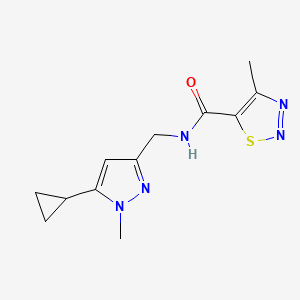
2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C11H13Cl2NO4S and a molecular weight of 326.2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C11H13Cl2NO4S and its molecular weight of 326.2 . More specific information about its physical and chemical properties, such as melting point, boiling point, solubility, etc., was not found in the available resources.Wissenschaftliche Forschungsanwendungen
Halogen Bonds in Molecular Salts/Cocrystals
A study focused on the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid (a compound similar in nature to 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid) emphasizes the significance of halogen bonds alongside hydrogen bonds in these structures. By synthesizing a series of molecular salts with pyridyl and benzoic acid derivatives, researchers illustrated the role of halogen bonds in crystal stabilization. This insight into weak and strong interaction balances could be pivotal for designing new materials with tailored properties (Oruganti et al., 2017).
Photodecomposition of Chlorobenzoic Acids
Investigations into the ultraviolet irradiation of chlorobenzoic acids, including compounds similar to this compound, revealed a process where chlorine is replaced by hydroxyl and hydrogen groups. This transformation into hydroxybenzoic acids and benzoic acid itself underlines a potential for environmental detoxification of such chlorinated organic compounds. These findings could provide a foundation for developing advanced water purification technologies (Crosby & Leitis, 1969).
Sulfonamide Analogs as EP1 Receptor Selective Antagonists
A specific derivative of sulfonamide, closely related to this compound, has been identified as a functional PGE2 antagonist selective for the EP1 receptor subtype. This discovery opens new avenues for the development of targeted therapeutic agents, highlighting the potential of such compounds in medical research, especially in treatments related to inflammation and pain management (Naganawa et al., 2006).
Water Purification with Titanium Dioxide
Research on the purification of water using titanium dioxide suspensions illuminated with near-UV light involved organic compounds including benzoic acid and its derivatives. The oxidation of these compounds to carbon dioxide was thoroughly studied, showing effective mineralization. This study suggests a promising approach for the removal of organic pollutants from water, utilizing photocatalytic reactions facilitated by compounds similar to this compound (Matthews, 1990).
Synthesis of Oxadiazole Derivatives for Corrosion Inhibition
A study on oxadiazole derivatives, structurally related to this compound, explored their efficiency as corrosion inhibitors on mild steel in hydrochloric acid. These findings have practical implications in industrial applications where corrosion resistance is crucial, demonstrating the utility of such compounds in enhancing the durability of metals (Kalia et al., 2020).
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(2-methylpropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-6(2)5-14-19(17,18)10-3-7(11(15)16)8(12)4-9(10)13/h3-4,6,14H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSFWOSJFUAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)





![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)



![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)
![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)
